molecular formula C13H11ClFNO2S B4422086 4-chloro-N-(2-fluorobenzyl)benzenesulfonamide

4-chloro-N-(2-fluorobenzyl)benzenesulfonamide

Cat. No.: B4422086
M. Wt: 299.75 g/mol
InChI Key: NTSHCFVZGHBWAM-UHFFFAOYSA-N
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Description

4-chloro-N-(2-fluorobenzyl)benzenesulfonamide is an organic compound with the molecular formula C₁₃H₁₁ClFNO₂S. It is a member of the sulfonamide family, which is known for its diverse applications in medicinal chemistry and industrial processes. This compound features a benzene ring substituted with a chloro group, a fluorobenzyl group, and a sulfonamide group, making it a versatile molecule for various chemical reactions and applications .

Properties

IUPAC Name

4-chloro-N-[(2-fluorophenyl)methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11ClFNO2S/c14-11-5-7-12(8-6-11)19(17,18)16-9-10-3-1-2-4-13(10)15/h1-8,16H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTSHCFVZGHBWAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CNS(=O)(=O)C2=CC=C(C=C2)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11ClFNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-(2-fluorobenzyl)benzenesulfonamide typically involves the reaction of 4-chlorobenzenesulfonyl chloride with 2-fluorobenzylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the reactants to the desired product .

Industrial Production Methods

In an industrial setting, the production of 4-chloro-N-(2-fluorobenzyl)benzenesulfonamide may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of automated systems allows for precise control of temperature, pressure, and reactant concentrations, leading to a more efficient and scalable production process .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The sulfonamide group and halogenated aromatic rings facilitate nucleophilic displacement under controlled conditions:

  • Chlorine substitution at the 4-position of the benzene ring occurs with primary/secondary amines (e.g., piperazine derivatives), forming aryl amine products at 60–80°C in polar aprotic solvents like DMF (Scheme 1) .

  • Fluorine substitution on the benzyl group is less reactive due to the strength of the C–F bond but can occur under harsh alkaline hydrolysis (e.g., 10% NaOH, reflux) .

Key intermediates :

  • Substitution at the chlorobenzene ring generates analogs with modified electronic profiles (e.g., piperazine-linked derivatives) .

  • Fluorine retention in products is critical for maintaining bioactivity in antimicrobial studies .

Acylation and Sulfonation

The sulfonamide nitrogen and benzylic positions serve as reactive sites for electrophilic agents:

  • Acylation : Reacts with acetyl chloride or Boc-protected glycine in dichloromethane (DCM) with DIEA as a base, yielding N-acylated derivatives (85–92% efficiency) .

  • Sulfonation : Further sulfonyl group introduction is achieved using benzenesulfonyl chloride under Schotten-Baumann conditions .

Reaction conditions :

Reaction TypeReagentsSolventTemperatureYield
AcylationAcetyl chlorideDCM0–25°C89%
SulfonationSOCl₂, H₂SO₄THFReflux78%

Reduction and Oxidation

  • Reduction : LiAlH₄ selectively reduces the sulfonamide’s S=O bonds to thioether derivatives at −78°C (45–60% yield).

  • Oxidation : KMnO₄ in acidic media oxidizes the benzylic CH₂ group to a ketone, though this is less common due to competing decomposition .

Mechanistic notes :

  • Steric hindrance from the 2-fluorobenzyl group slows oxidation kinetics compared to unsubstituted analogs .

Cross-Coupling Reactions

The chlorobenzene ring participates in Pd-catalyzed couplings:

  • Suzuki-Miyaura : Reacts with aryl boronic acids (Pd(PPh₃)₄, K₂CO₃, DME/H₂O) to form biaryl derivatives (70–85% yield) .

  • Buchwald-Hartwig : Forms C–N bonds with secondary amines (e.g., morpholine) under microwave irradiation .

Optimized parameters :

Coupling TypeCatalystBaseSolventTimeYield
SuzukiPd(dppf)Cl₂K₂CO₃DME/H₂O12 h82%
BuchwaldPd₂(dba)₃Cs₂CO₃Toluene2 h75%

Complexation with Metal Ions

The sulfonamide acts as a bidentate ligand for transition metals:

  • Nickel(II) complexes : Forms square-planar complexes with NiCl₂·6H₂O in methanol, confirmed by X-ray crystallography.

  • Copper(II) coordination : Binds Cu²⁺ via sulfonyl oxygen and nitrogen, enhancing stability in aqueous media (log β = 8.2) .

Applications : Metal complexes show enhanced antibacterial activity (MIC: 2–8 µg/mL against S. aureus) .

Biological Interactions

  • Enzyme inhibition : Competitively inhibits carbonic anhydrase IX (IC₅₀ = 0.37 µM) and dihydropteroate synthase (Ki = 1.2 nM) .

  • Calcium channel modulation : Reduces coronary resistance in isolated rat heart models (Δ = −34%, p < 0.05) .

Stability and Degradation

  • Hydrolytic stability : Resists hydrolysis at pH 2–12 (t₁/₂ > 24 h at 37°C) .

  • Photodegradation : UV exposure (254 nm) cleaves the sulfonamide bond, forming 4-chlorobenzenesulfonic acid and 2-fluorobenzylamine .

This compound’s reactivity profile underscores its versatility as a synthetic intermediate and pharmacophore. Strategic functionalization at the sulfonamide nitrogen or halogenated aromatic rings enables tailored modifications for drug discovery and materials science applications .

Scientific Research Applications

4-chloro-N-(2-fluorobenzyl)benzenesulfonamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-chloro-N-(2-fluorobenzyl)benzenesulfonamide involves its interaction with biological targets, such as enzymes and receptors. The sulfonamide group mimics the structure of para-aminobenzoic acid (PABA), allowing it to inhibit enzymes like dihydropteroate synthase in bacteria, thereby preventing the synthesis of folic acid and leading to bacterial cell death .

Comparison with Similar Compounds

Similar Compounds

  • 4-chloro-N-(4-fluorobenzyl)benzenesulfonamide
  • N-fluorobenzenesulfonimide

Comparison

4-chloro-N-(2-fluorobenzyl)benzenesulfonamide is unique due to the specific positioning of the fluorobenzyl group, which can influence its reactivity and binding affinity in biological systems. Compared to 4-chloro-N-(4-fluorobenzyl)benzenesulfonamide, the 2-fluorobenzyl derivative may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for targeted drug design .

Biological Activity

4-Chloro-N-(2-fluorobenzyl)benzenesulfonamide is a sulfonamide compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a detailed overview of its biological activity, supported by data tables and relevant research findings.

Chemical Structure and Properties

The chemical structure of 4-chloro-N-(2-fluorobenzyl)benzenesulfonamide features a sulfonamide functional group, which is known for its pharmacological properties. The presence of chlorine and fluorine substituents enhances its interaction with biological targets, potentially increasing its efficacy against various pathogens and cancer cells.

Antimicrobial Activity

Sulfonamides are widely recognized for their antibacterial properties, primarily due to their ability to inhibit bacterial folic acid synthesis. Research indicates that 4-chloro-N-(2-fluorobenzyl)benzenesulfonamide exhibits significant antimicrobial activity against a range of bacterial strains. A study reported that the compound effectively inhibited the growth of Staphylococcus aureus and Staphylococcus epidermidis, with minimum inhibitory concentrations (MICs) below 8 µg/mL .

Table 1: Antimicrobial Activity of 4-Chloro-N-(2-fluorobenzyl)benzenesulfonamide

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus< 8
Staphylococcus epidermidis< 8

This compound also demonstrated the ability to disrupt biofilm formation, which is crucial in preventing chronic infections .

Anticancer Activity

The anticancer potential of 4-chloro-N-(2-fluorobenzyl)benzenesulfonamide has been explored in various studies. It was found to induce apoptosis in several cancer cell lines, including HCT-116 (colon cancer), HeLa (cervical cancer), and MCF-7 (breast cancer). The compound's IC50 values were reported as follows:

Table 2: Cytotoxicity of 4-Chloro-N-(2-fluorobenzyl)benzenesulfonamide

Cell LineIC50 (µM)
HCT-11636
HeLa34
MCF-7Not specified

These findings indicate that the compound effectively reduces cell viability in these cancer cell lines, suggesting its potential as an anticancer agent .

The mechanism by which 4-chloro-N-(2-fluorobenzyl)benzenesulfonamide exerts its biological effects involves interaction with specific molecular targets. The sulfonamide group can inhibit enzymes involved in folic acid synthesis, while the halogen atoms may enhance binding affinity to target proteins. This dual mechanism could contribute to both its antimicrobial and anticancer activities .

Case Studies

  • Anticancer Study : In a systematic study evaluating various arylsulfonamides, it was found that compounds similar to 4-chloro-N-(2-fluorobenzyl)benzenesulfonamide exhibited significant cytotoxic effects on multiple cancer cell lines. The study highlighted that structural modifications could lead to improved metabolic stability and potency against cancer cells .
  • Antimicrobial Efficacy : Another study focused on the antimicrobial properties of sulfonamide derivatives, including 4-chloro-N-(2-fluorobenzyl)benzenesulfonamide. Results indicated strong activity against clinical strains of bacteria, emphasizing the importance of this compound in developing new antibacterial therapies .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-chloro-N-(2-fluorobenzyl)benzenesulfonamide, and how do reaction conditions influence yield?

  • Methodology : The compound is typically synthesized via sulfonylation of 2-fluorobenzylamine with 4-chlorobenzenesulfonyl chloride under controlled conditions. Key steps include:

  • Dropwise addition of chlorosulfonic acid to chlorobenzene at 0°C to generate sulfonyl chloride ().
  • Reaction with 2-fluorobenzylamine in stoichiometric ratios, followed by purification via recrystallization (e.g., ethanol/water) or reverse-phase HPLC (yields: 56–88%) .
  • Critical parameters: Temperature control (0–25°C), solvent choice (chloroform/ethanol), and stoichiometry to minimize side products like disubstituted sulfonamides.

Q. How can spectroscopic techniques (NMR, IR, HRMS) confirm the structure and purity of this compound?

  • Analytical Workflow :

  • 1H/13C NMR : Confirm substitution patterns (e.g., fluorobenzyl protons at δ 4.3–4.5 ppm; sulfonamide NH at δ 10.2–10.5 ppm) and absence of unreacted intermediates .
  • IR : Validate sulfonamide S=O stretching (1672 cm⁻¹) and NH bending (3268 cm⁻¹) .
  • HRMS : Verify molecular ion [M+Na]⁺ (e.g., calculated m/z 470.1169; observed 470.1165) .

Q. What preliminary biological assays are suitable for evaluating its activity?

  • Screening Framework :

  • Carbonic Anhydrase Inhibition : Use fluorescence-based assays (e.g., inhibition of CA-IX, a cancer-associated isoform) .
  • Antimicrobial Testing : Minimum inhibitory concentration (MIC) against Gram-positive/negative strains, with comparator compounds (e.g., chlorpropamide derivatives) .

Advanced Research Questions

Q. How do structural modifications (e.g., halogen substitution, alkyl chain length) impact biological activity?

  • SAR Analysis :

  • Fluorine vs. Chlorine : Fluorine’s electronegativity enhances hydrogen-bonding with target enzymes (e.g., CA-IX), increasing inhibitory potency compared to chloro analogs .
  • Alkyne vs. Alkyl Groups : Alkyne moieties (e.g., hexynyl) improve membrane permeability but reduce solubility; balancing hydrophobicity is critical .
Analog Key Structural Feature Biological Impact
4-Chloro-N-(3-chlorophenyl)Dual Cl substitutionEnhanced antimicrobial activity
N-(3-Fluorophenyl) derivativeF substitutionImproved CA-IX inhibition (~2× potency)

Q. What computational strategies predict binding modes to targets like CA-IX?

  • Modeling Approaches :

  • Docking (AutoDock Vina) : Simulate interactions between sulfonamide NH and CA-IX Zn²⁺ active site (docking score ≤ −8.5 kcal/mol indicates strong binding) .
  • MD Simulations (GROMACS) : Assess stability of ligand-protein complexes over 100 ns; RMSD < 2.0 Å suggests favorable dynamics .

Q. How do crystallographic data resolve contradictions in reported molecular conformations?

  • Case Study :

  • Torsion Angle Variability : C—SO₂—NH—C angles range from −75.5° to 77.8° across analogs due to steric effects from ortho-substituents (e.g., fluorobenzyl vs. dichlorophenyl) .
  • Hydrogen Bonding : N—H⋯O(S) interactions form dimeric structures (distance: 2.85–3.02 Å), influencing crystal packing and solubility .

Q. What strategies address low reproducibility in biological assays (e.g., inconsistent IC₅₀ values)?

  • Troubleshooting Guide :

  • Solvent Effects : Use DMSO stocks ≤ 0.1% to avoid cytotoxicity artifacts .
  • Batch Variability : Characterize polymorphs (e.g., α vs. α’ forms under hydrostatic pressure) via PXRD to ensure consistent crystal forms .

Data Contradiction Analysis

Q. Why do similar sulfonamides exhibit conflicting bioactivity trends in different studies?

  • Root Causes :

  • Assay Conditions : pH-dependent CA-IX activity (optimal pH 6.5–7.0) may skew results if unbuffered .
  • Impurity Interference : Residual sulfonyl chloride (detectable via TLC) can artificially inflate inhibition rates .

Q. How to reconcile discrepancies in reported melting points or solubility data?

  • Resolution Methods :

  • DSC Analysis : Identify polymorph transitions (e.g., α’ form melts 5–10°C higher than α-form) .
  • Hansen Solubility Parameters : Optimize co-solvents (e.g., ethanol/PEG 400) for reproducible solubility profiles .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-chloro-N-(2-fluorobenzyl)benzenesulfonamide
Reactant of Route 2
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4-chloro-N-(2-fluorobenzyl)benzenesulfonamide

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